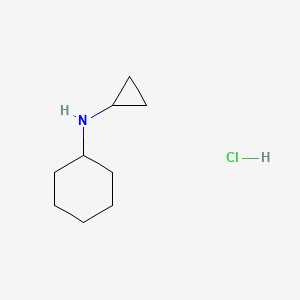

N-cyclopropylcyclohexanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEJSAFRFRRXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and organic synthesis, the meticulous characterization of novel chemical entities is paramount. N-cyclopropylcyclohexanamine hydrochloride presents itself as a molecule of interest, serving as a valuable building block in the creation of more complex chemical structures.[1] Its unique combination of a cyclohexyl and a cyclopropyl moiety attached to a central nitrogen atom offers a distinct three-dimensional architecture that can be pivotal in modulating biological activity. The hydrochloride salt form enhances the compound's stability and simplifies its handling in a laboratory environment.[1]

This guide is structured to provide a comprehensive overview of the physicochemical properties of this compound. It is designed to be a practical resource, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide actionable protocols. While a complete experimental dataset for this specific molecule is not publicly available for all parameters, this guide synthesizes the known information with established principles of medicinal chemistry and analytical science to provide a robust framework for its evaluation.

Chemical Identity and Structure

This compound is a secondary amine salt. The core structure features a cyclohexane ring and a cyclopropane ring bound to a nitrogen atom. The hydrochloride salt is formed by the protonation of the basic nitrogen atom by hydrochloric acid.

-

IUPAC Name: this compound

-

Synonyms: N-cyclohexyl-N-cyclopropylamine hydrochloride[1]

-

Molecular Formula: C₉H₁₈ClN[2]

-

Molecular Weight: 175.70 g/mol [2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 874-64-6 | [1][2] |

| Molecular Formula | C₉H₁₈ClN | [2] |

| Molecular Weight | 175.70 g/mol | [2] |

| InChI | InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |

| InChIKey | BHEJSAFRFRRXIR-UHFFFAOYSA-N | |

| SMILES | C1CCC(CC1)NC2CC2.Cl | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its suitability for various applications, including as a synthetic intermediate or a potential active pharmaceutical ingredient (API).

Table 2: Known and Computationally Predicted Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | Experimental | [3] |

| Appearance | Data not available | ||

| Melting Point | 147 °C | Experimental | [1] |

| Boiling Point | Data not available | ||

| Solubility | Data not available | ||

| pKa | Data not available | ||

| LogP | 2.4929 | Computational | [2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Computational | [2] |

| Purity | ≥98% | Experimental | [2] |

Melting Point

The reported melting point of 147 °C for this compound is indicative of a crystalline solid with a relatively stable lattice structure.[1] This property is a crucial parameter for material characterization and is often used as an initial indicator of purity.

Solubility

pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at different pH values. As a secondary amine hydrochloride, the pKa will be associated with the equilibrium between the protonated (ammonium) form and the neutral (amine) form. The pKa value is essential for predicting the behavior of the compound in biological systems, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. An experimental determination of the pKa is highly recommended for any research and development activities.

Synthesis and Purification

A detailed, experimentally verified synthesis protocol for this compound is not publicly available. However, a plausible and common synthetic route for secondary amines of this type is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This approach involves the reaction of cyclohexanone with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

It is crucial to note that this is a proposed protocol based on established chemical principles and should be optimized and validated in a laboratory setting.

-

Imine Formation and Reduction:

-

To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

-

Work-up and Purification of the Free Base:

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude N-cyclopropylcyclohexanamine (free base) may be purified by column chromatography on silica gel if necessary.

-

-

Hydrochloride Salt Formation:

-

The purified free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. The formation of a white solid indicates the hydrochloride salt.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

-

Analytical Methods for Characterization and Quality Control

A robust analytical methodology is essential for confirming the identity, purity, and stability of this compound. While specific validated methods are not published, standard techniques for the analysis of amine hydrochlorides can be readily adapted.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Although experimental spectra are not publicly available, one can predict the expected chemical shifts and coupling patterns based on the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the secondary amine salt and C-H stretching for the aliphatic and cyclopropyl groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of this compound.

Caption: General workflow for purity analysis by RP-HPLC.

Proposed HPLC Method Parameters

This proposed method would require validation according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6][7]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer) with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A gradient elution may be necessary to separate any impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a low wavelength (e.g., 200-220 nm) as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. This guide has collated the available physicochemical data and provided a framework for its synthesis and analysis based on established scientific principles. However, it is evident that a comprehensive experimental characterization is still required. Future work should focus on the experimental determination of key properties such as solubility, pKa, and a full spectroscopic analysis. The development and validation of a robust analytical method for purity determination are also crucial next steps for any application of this compound in a research or development setting.

References

-

LookChem. N-cyclohexyl-N-cyclopropylamine hydrochloride. [Link]

-

PubChem. N-Cyclopropylcyclohexanamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... [Link]

-

NIST. Cyclohexanamine, N-(2-methylpropyl)-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

GNPS. GNPS Library Spectrum CCMSLIB00006558457. [Link]

-

ResearchGate. Mass spectra of high m/z ions of (a) cyc-17 (cyclopropyl-C 17 FA,.... [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

International Journal of Pharmaceutical Erudition. Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

ResearchGate. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. [Link]

- CoLab. Advances in the Synthesis of Cyclopropylamines.

-

NIST. Cyclohexanamine, N-(2-methylpropyl)-. NIST Chemistry WebBook. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. [Link]

-

SpectraBase. N-Cyclohexylhydroxylamine hydrochloride. [Link]

-

NIST. Cyclopropylamine. NIST Chemistry WebBook. [Link]

-

NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. [Link]

-

Chemical Synthesis Database. N-cyclohexyl-2-methylpropane-1,2-diamine. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chemscene.com [chemscene.com]

- 3. Cyclohexanamine, N-methyl- [webbook.nist.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abap.co.in [abap.co.in]

An In-depth Technical Guide to N-cyclopropylcyclohexanamine Hydrochloride

CAS Number: 874-64-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-cyclopropylcyclohexanamine hydrochloride, a secondary amine of interest in synthetic and medicinal chemistry. This document moves beyond a simple data sheet to offer in-depth, field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the secondary amine N-cyclopropylcyclohexanamine. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more suitable for research and development applications.

| Property | Value | Source |

| CAS Number | 874-64-6 | [1] |

| Molecular Formula | C₉H₁₈ClN | [1] |

| Molecular Weight | 175.70 g/mol | [1] |

| Synonyms | N-cyclopropylcyclohexanamine HCl | [1] |

| SMILES | C1CCC(CC1)NC2CC2.Cl | [1] |

| CAS No. (Free Base) | 824-82-8 | |

| Molecular Formula (Free Base) | C₉H₁₇N | |

| Molecular Weight (Free Base) | 139.24 g/mol | [2] |

Synthesis of this compound: A Validated Approach

The synthesis of this compound is most efficiently achieved through a two-step process: reductive amination to form the free base, followed by salt formation. This approach is widely applicable in organic synthesis for the preparation of secondary amines.

Step 1: Reductive Amination of Cyclohexanone with Cyclopropylamine

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction of cyclohexanone with cyclopropylamine, in the presence of a selective reducing agent, yields the desired N-cyclopropylcyclohexanamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for the iminium ion intermediate over the starting ketone, which minimizes the formation of cyclohexanol as a byproduct.[3]

Reaction Scheme:

Caption: Reductive amination workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add cyclopropylamine (1.1 eq).

-

Iminium Ion Formation: Add glacial acetic acid (1.2 eq) to the mixture to catalyze the formation of the iminium ion. Stir the reaction mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 30°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification of the Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to yield the crude N-cyclopropylcyclohexanamine. The free base can be purified by flash column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

The purified N-cyclopropylcyclohexanamine free base is converted to its hydrochloride salt to improve its handling and stability.

Protocol for Hydrochloride Salt Formation:

-

Dissolution: Dissolve the purified N-cyclopropylcyclohexanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise to the stirred solution of the amine until precipitation is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

~9.0-8.0 ppm (broad s, 2H): Protons of the ammonium group (NH₂⁺).

-

~3.0-2.8 ppm (m, 1H): Methine proton on the cyclohexyl ring attached to the nitrogen.

-

~2.5-2.3 ppm (m, 1H): Methine proton on the cyclopropyl ring.

-

~2.0-1.0 ppm (m, 10H): Methylene protons of the cyclohexyl ring.

-

~0.8-0.6 ppm (m, 4H): Methylene protons of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

~58-56 ppm: CH carbon of the cyclohexyl ring attached to nitrogen.

-

~32-30 ppm: CH₂ carbons of the cyclohexyl ring adjacent to the CH-N carbon.

-

~30-28 ppm: CH carbon of the cyclopropyl ring.

-

~25-23 ppm: Remaining CH₂ carbons of the cyclohexyl ring.

-

~8-6 ppm: CH₂ carbons of the cyclopropyl ring.

Note: Predicted chemical shifts are estimates and may vary from experimental values. Online prediction tools can be used for more detailed simulations.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is recommended.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 205 nm or CAD/ELSD |

| Injection Volume | 10 µL |

Note: Method development and validation are crucial for accurate and reproducible results. For secondary amines that are difficult to detect, pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be employed to enhance UV or fluorescence detection.[7][8]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a tert-butyl group and can modulate a compound's metabolic stability and binding affinity. The cyclohexylamine scaffold is present in numerous biologically active molecules.

A patent for cyclopropyl-amide derivatives suggests potential applications in treating a range of disorders, including those related to the central nervous system, which indicates that compounds with a cyclopropyl-amine structure may have therapeutic potential. However, further research is needed to elucidate the specific pharmacological profile of this compound.

Concluding Remarks

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. The detailed protocols and analytical guidance are based on established and reliable chemical principles, offering a solid foundation for researchers and drug development professionals working with this and structurally related compounds. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

-

PubChem. N-Cyclopropylcyclohexanamine. National Center for Biotechnology Information. Available from: [Link]

-

Myers, A. G. Reductive Amination. Harvard University. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

Chromatography Forum. Amine hydrochloride in HPLC. Available from: [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Available from: [Link]

-

Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Available from: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available from: [Link]

-

ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

SpectraBase. N-Cyclohexylhydroxylamine hydrochloride - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Cheminfo.org. Predict 1H NMR spectra. Available from: [Link]

-

Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualizer loader [nmrdb.org]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. benchchem.com [benchchem.com]

- 8. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-cyclopropylcyclohexanamine hydrochloride mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-cyclopropylcyclohexanamine Hydrochloride

Authored by: Senior Application Scientist

Abstract

This compound is a synthetic compound with a paucity of published data regarding its specific mechanism of action. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, field-proven framework for its elucidation. We present a logical, multi-tiered research program designed for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological activity of this and other novel compounds. This document outlines a series of validated experimental workflows, from initial in silico screening and target identification to in vitro functional characterization and in vivo validation, providing the necessary theoretical grounding and practical protocols to drive a successful investigation.

Introduction: The Challenge of Novel Compound Characterization

The field of drug discovery is continually presented with novel chemical entities whose therapeutic potential is unknown. This compound represents one such molecule. A survey of scientific literature and chemical databases reveals its availability as a research chemical, yet a conspicuous absence of detailed pharmacological studies. Its chemical structure, featuring a cyclohexanamine scaffold with an N-linked cyclopropyl group, suggests potential interactions with central nervous system (CNS) targets, as many cyclohexylamine derivatives are known to exhibit psychoactive properties.

Given the limited direct information, this guide adopts a proactive, investigative approach. We will proceed under the working hypothesis that this compound may share mechanistic similarities with other cyclohexylamine derivatives, such as acting on monoamine transporters or ion channels. This hypothesis will serve as the foundation for a structured research plan designed to unveil its true mechanism of action.

A Proposed Research Workflow for Mechanism of Action Elucidation

The following diagram outlines a comprehensive, multi-stage workflow for the systematic investigation of this compound's mechanism of action. This workflow is designed to be self-validating, with each stage providing data that informs the next.

Caption: A hypothetical signaling pathway for a Gs-coupled GPCR agonist.

Phase 3: Cellular and In Vivo Confirmation

The final phase of the investigation is to confirm that the observed in vitro activity translates to a relevant cellular and physiological effect.

Cell-Based Assays

Based on the validated molecular target, a more physiologically relevant cell-based assay should be employed. For example, if this compound is found to be a potent inhibitor of the dopamine transporter (DAT), a neurotransmitter reuptake assay would be appropriate.

-

Experimental Protocol: Neurotransmitter Reuptake Assay

-

Cell Culture: Culture cells endogenously or recombinantly expressing the transporter of interest (e.g., DAT).

-

Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound.

-

Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) to initiate uptake.

-

Terminate Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Measure Uptake: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Plot the percent inhibition of uptake versus the compound concentration to determine the IC50.

-

In Vivo Behavioral Assays

The final step is to assess the effects of this compound in a living organism. The choice of behavioral assay will be guided by the in vitro mechanism of action. For example, a compound that acts as a dopamine reuptake inhibitor would be expected to increase locomotor activity.

-

Methodology: Administer this compound to rodents and measure its effects on a relevant behavioral endpoint. This could include:

-

Open Field Test: To measure locomotor activity and anxiety-like behavior.

-

Forced Swim Test: To assess potential antidepressant-like effects.

-

Hot Plate Test: To assess potential analgesic effects.

-

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, this technical guide provides a robust and systematic framework for its investigation. By following a logical progression from broad-based screening to specific functional assays and in vivo validation, researchers can confidently characterize the pharmacological profile of this and other novel compounds. This structured approach, grounded in established scientific principles, is essential for unlocking the therapeutic potential of new chemical entities and for advancing the field of drug discovery.

References

Introduction: Situating a Novel Moiety in a Proven Pharmacophore

An In-depth Technical Guide to the Early Studies of N-cyclopropylcyclohexanamine Hydrochloride

This compound is a synthetic amine belonging to the broad class of cyclohexylamine derivatives. Structurally, it consists of a cyclohexane ring and a cyclopropyl group attached to a central nitrogen atom, formulated as its hydrochloride salt for enhanced stability and aqueous solubility. While specific, dedicated early literature on this compound is sparse, its chemical lineage places it within a class of compounds that has been extensively investigated for diverse pharmacological activities.

The cyclohexylamine scaffold is a foundational component in numerous therapeutic agents, serving as an intermediate in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators.[1][2] Early research into novel derivatives like N-cyclopropylcyclohexanamine was often driven by structure-activity relationship (SAR) studies, aiming to modulate the therapeutic and toxicological profiles of existing drugs. For instance, investigations into derivatives of the cardiovascular agent perhexiline sought to enhance efficacy and reduce toxicity by modifying the amine substituent.[3] The introduction of the sterically constrained, lipophilic cyclopropyl group represents a classic medicinal chemistry strategy to explore new chemical space, potentially influencing receptor binding, metabolic stability, and pharmacokinetic properties.

This guide synthesizes information from early investigations into related cyclohexylamine derivatives to reconstruct the likely scientific context, synthetic rationale, and initial pharmacological screening approaches for this compound.

Part 1: Synthesis and Chemical Characterization

The initial synthesis of this compound would have relied on established and robust synthetic methodologies for secondary amine formation. The most logical and efficient route is the reductive amination of cyclohexanone with cyclopropylamine.

Rationale for Synthetic Pathway

Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the wide availability of starting materials. The reaction proceeds in two key stages:

-

Imine Formation: The primary amine (cyclopropylamine) reacts with the ketone (cyclohexanone) to form a Schiff base or imine intermediate, with the concurrent elimination of water. This step is typically acid-catalyzed to facilitate the dehydration process.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the secondary amine. This is accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices in early studies due to their selectivity and mild reaction conditions.

The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl). This is a standard procedure for amines intended for pharmacological use, as the salt form generally exhibits superior crystallinity, stability, and solubility in aqueous media for biological testing.[4][5]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClN | [6] |

| Molecular Weight | 175.70 g/mol | [6] |

| IUPAC Name | This compound | [7] |

| CAS Number | 874-64-6 (free base), 874-64-6 (hydrochloride) | [6][7] |

| Appearance | Likely a white to off-white solid | [8] |

Diagram of Synthetic Pathway

Caption: Synthetic route via reductive amination.

Part 2: Postulated Early Pharmacological Screening

Rationale for Investigation

The research impetus for this class of compounds was often tied to finding new agents with activity in two main areas:

-

Cardiovascular System: Inspired by the success and limitations of drugs like perhexiline, researchers synthesized numerous analogs to find compounds with potent vasodilating, anti-anginal, or anti-hypertensive effects, often targeting alpha-adrenergic receptors or calcium channels.[3]

-

Central Nervous System (CNS): The cyclohexylamine core is also present in compounds with CNS activity. Therefore, new derivatives would have been logical candidates for screening in models of analgesia, depression, or as potential anesthetics.[2][9]

Hypothetical Screening Workflow

A typical early-stage screening cascade would involve a series of in vitro and in vivo assays to characterize the compound's biological profile and assess its potential for therapeutic development.

Caption: Hypothetical early-stage pharmacological screening workflow.

This tiered approach ensures that resources are focused on the most promising candidates. Compounds showing potent and selective activity in vitro would advance to more complex and resource-intensive in vivo models to confirm efficacy and assess initial safety.

Part 3: Detailed Experimental Protocols

The following protocols are representative of the methods that would have been employed in early studies for the synthesis and preparation of the title compound.

Protocol 1: Synthesis of N-cyclopropylcyclohexanamine (Free Base)

Objective: To synthesize the secondary amine via reductive amination.

Materials:

-

Cyclohexanone (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Methanol (or Ethanol) as solvent

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Glacial acetic acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone and methanol.

-

Add cyclopropylamine to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5 mol%).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-18 hours.

-

Quench the reaction by slowly adding water.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropylcyclohexanamine as an oil.

Protocol 2: Preparation of this compound

Objective: To convert the free base amine into its stable hydrochloride salt.

Materials:

-

Crude N-cyclopropylcyclohexanamine

-

Anhydrous diethyl ether

-

2M Hydrochloric acid in diethyl ether solution

Procedure:

-

Dissolve the crude N-cyclopropylcyclohexanamine free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, add a 2M solution of HCl in diethyl ether dropwise.

-

A white precipitate of the hydrochloride salt will immediately begin to form.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting white solid under vacuum to yield pure this compound.

References

-

Title: Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline.[3] Source: PubMed URL: [Link]

-

Title: Cyclohexylamine - Wikipedia.[1] Source: Wikipedia URL: [Link]

-

Title: Synthesis and biological activity of cyclohexylamine derivatives.[9] Source: Request PDF on ResearchGate (originally Pharmaceutical Chemistry Journal) URL: [Link]

-

Title: CYCLOHEXYLAMINE.[2] Source: atamankimya.com URL: [Link]

-

Title: N-Cyclopropylcyclohexanamine.[7] Source: PubChem, NIH URL: [Link]

-

Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4] Source: PMC, NIH URL: [Link]

-

Title: Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).[5] Source: ResearchGate URL: [Link]

Sources

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

"spectroscopic data of N-cyclopropylcyclohexanamine hydrochloride"

An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclopropylcyclohexanamine Hydrochloride

Foreword: The Imperative of Rigorous Spectroscopic Analysis

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of any compound is the bedrock upon which all subsequent data rests. This compound, a secondary amine salt, presents a unique combination of aliphatic ring systems—a flexible cyclohexane and a strained cyclopropane. This guide provides a comprehensive, field-tested framework for the spectroscopic elucidation of this molecule. We will move beyond mere data presentation, focusing on the causality behind experimental choices and integrating multi-technique analysis to build a self-validating structural dossier. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically robust approach to molecular characterization.

Molecular Structure and Analytical Workflow

This compound is the salt formed from the reaction of the secondary amine, N-cyclopropylcyclohexanamine, with hydrochloric acid.[1] The protonation of the nitrogen atom is the key feature influencing its spectroscopic properties compared to the free base.

The molecular formula is C₉H₁₈ClN with a molecular weight of approximately 175.70 g/mol .[2]

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

A systematic approach is critical for definitive characterization. The following workflow ensures that data from orthogonal techniques are used to build a cohesive and verifiable structural picture.

Diagram: Spectroscopic Characterization Workflow

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, specific experimental choices are crucial for acquiring high-quality, interpretable data.

Expertise & Experience: The Choice of NMR Solvent

The choice of solvent is paramount. Protic solvents like D₂O or CD₃OD can cause the rapid exchange of the acidic N-H protons, often leading to their disappearance from the ¹H NMR spectrum.[3] While this can be a useful diagnostic experiment (by adding a drop of D₂O to see which peak vanishes), it prevents the observation of these key protons in the primary spectrum.

Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its aprotic, polar nature readily dissolves the hydrochloride salt and, crucially, slows the rate of proton exchange, allowing for the observation of the N-H protons and their couplings.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 (adjust for concentration).

-

Reference: Calibrate the residual DMSO solvent peak to 2.50 ppm.[5]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance).

-

Reference: Calibrate the DMSO-d₆ solvent peak to 39.52 ppm.[5]

-

¹H NMR Spectral Interpretation (Predicted)

The protonated nitrogen (NH₂⁺) will significantly deshield adjacent protons. The spectrum is expected to show a broad signal for the two equivalent ammonium protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| N H₂⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 2H | Chemical shift is concentration-dependent. Disappears on D₂O exchange.[4][6] |

| Cyclohexyl-CH -N | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent ammonium group. |

| Cyclopropyl-CH -N | 2.2 - 2.6 | Multiplet (m) | 1H | Deshielded, but less so than the cyclohexyl methine due to ring strain effects. |

| Cyclohexyl-CH ₂ (axial/eq) | 1.0 - 2.1 | Complex Multiplets (m) | 10H | Significant signal overlap is expected in this aliphatic region. |

| Cyclopropyl-CH ₂ | 0.4 - 0.9 | Multiplets (m) | 4H | Highly shielded due to the magnetic anisotropy of the cyclopropane ring. |

¹³C NMR Spectral Interpretation (Predicted)

Carbons directly attached to the protonated nitrogen will be deshielded.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Cyclohexyl-C H-N | 55 - 60 | The most downfield aliphatic carbon due to direct attachment to the N⁺ atom. Compare to cyclohexylamine (~51 ppm)[7] and its HCl salt (~49 ppm)[8]. |

| Cyclopropyl-C H-N | 30 - 35 | Deshielded relative to a standard cyclopropyl methine. |

| Cyclohexyl-C H₂ | 24 - 35 | Multiple overlapping signals expected. Compare to cyclohexane at ~27 ppm[9]. |

| Cyclopropyl-C H₂ | 5 - 10 | Highly shielded carbons, characteristic of the cyclopropane ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying key functional groups. For this compound, the most diagnostic feature is the presence of the secondary ammonium (R₂NH₂⁺) group.

Expertise & Experience: Sample Preparation for a Hydrochloride Salt

As a solid salt, the compound must be prepared in a manner that allows infrared light to pass through it.

-

KBr Pellet Method: This is the gold standard for high-quality spectra of solids. The sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. This minimizes scattering effects.[10][11][12]

-

Attenuated Total Reflectance (ATR): A simpler and faster method where the solid is pressed directly onto a crystal (e.g., diamond). While convenient, spectra can sometimes have slightly shifted peak positions and different relative intensities compared to transmission (KBr) spectra.[12]

Experimental Protocol: FT-IR (KBr Pellet Method)

-

Preparation: Gently grind ~1-2 mg of the sample with ~100-150 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

FT-IR Spectral Interpretation

The spectrum will be dominated by features of the ammonium salt and the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3000 - 2700 | N-H Stretch (Ammonium) | A very broad and strong absorption envelope, characteristic of a secondary amine salt.[1] This is the most telling feature, clearly distinguishing it from the free amine which would have a sharp, single N-H stretch around 3350 cm⁻¹.[3] |

| 2935 & 2860 (approx.) | C-H Stretch (Aliphatic) | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the cyclohexyl and cyclopropyl C-H bonds. These often appear superimposed on the broad N-H stretch envelope.[1] |

| 1620 - 1560 | N-H Bend (Ammonium) | A medium to strong band due to the NH₂⁺ scissoring (bending) vibration. This is another key diagnostic peak for a secondary amine salt.[1][13][14][15] |

| 1450 (approx.) | C-H Bend (Scissoring) | Bending vibration from the CH₂ groups in the rings. |

| ~3080 (weak) | C-H Stretch (Cyclopropyl) | The C-H bonds on a cyclopropane ring sometimes show a weak, sharp absorption at a slightly higher frequency than other sp³ C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For a hydrochloride salt, the analysis is performed on the free base after in-source dissociation.

Expertise & Experience: Ionization Technique

Electrospray Ionization (ESI) is the ideal technique. The sample is introduced in a solvent, and a high voltage creates a fine spray of charged droplets. The solvent evaporates, and the protonated molecule [M+H]⁺ is transferred into the gas phase for analysis. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is easily observed.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[16][17]

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A direct infusion analysis (without the LC column) can also be performed for a pure sample.

-

MS Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal of the target ion.

-

Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.[16]

-

Mass Spectrum Interpretation

The mass spectrum will show ions corresponding to the free base, N-cyclopropylcyclohexanamine (C₉H₁₇N, MW ≈ 139.14).[18]

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 140.14 | [M+H]⁺ | This is the protonated molecular ion of the free base. High-resolution MS should confirm the formula C₉H₁₈N⁺. This is the most critical peak for confirming the molecular weight. |

| 110.13 | [M-C₂H₅]⁺ | A potential fragment resulting from α-cleavage, the characteristic fragmentation of amines.[3] This would involve the loss of an ethyl radical from the cyclohexyl ring adjacent to the nitrogen. |

| 98.10 | [M-C₃H₅]⁺ | Another possible α-cleavage fragment, involving the loss of the cyclopropyl group as a radical. |

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, FT-IR, and MS.

-

NMR defines the precise carbon-hydrogen skeleton and confirms the connectivity between the cyclohexyl, cyclopropyl, and amine moieties.

-

FT-IR provides unambiguous evidence of the secondary ammonium salt functional group, a critical piece of information not directly available from the other techniques.

-

Mass Spectrometry confirms the molecular weight of the parent amine and provides fragmentation data consistent with the proposed structure.

Together, these techniques form a self-validating system, providing the high degree of certainty required in modern chemical and pharmaceutical research.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Cabana, C., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. The University of Southern Mississippi. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: NMR Solvents. Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). N-(n-Propyl)cyclohexanamine - Optional[13C NMR]. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclopropylcyclohexanamine. PubChem Compound Database. [Link]

-

Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

-

Journal of Applied Pharmaceutical Science. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. [Link]

-

National Institute of Standards and Technology. (n.d.). N-benzylcyclopropylamine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Hexanamine hydrochloride. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). N-Cyclohexylhydroxylamine hydrochloride - Optional[ATR-IR]. [Link]

-

MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chemscene.com [chemscene.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. reddit.com [reddit.com]

- 7. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]

- 8. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR [m.chemicalbook.com]

- 9. Cyclohexane(110-82-7) 13C NMR spectrum [chemicalbook.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Solubility of N-cyclopropylcyclohexanamine Hydrochloride in Various Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of N-cyclopropylcyclohexanamine hydrochloride. Given the absence of extensive public data on this specific molecule, this document serves as both a theoretical primer and a practical handbook, empowering researchers to generate reliable solubility data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates a compound's behavior from early discovery through formulation and ultimately affects its bioavailability.[1][2] For a compound like this compound, a secondary amine salt, understanding its solubility in various media—ranging from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation—is paramount.[3][4] Low aqueous solubility can lead to erratic in vitro results and poor in vivo exposure, while knowledge of its solubility in organic solvents is crucial for purification, crystallization, and the development of amorphous solid dispersions or lipid-based formulations.[1][5]

The presence of the cyclopropyl group is noteworthy, as this moiety is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate pKa.[6][7][8][9] These benefits, however, must be balanced with a thorough understanding of the compound's solubility profile. This guide will walk through the theoretical considerations and practical methodologies for characterizing the solubility of this compound.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility. While experimental data for this compound is sparse, we can compile known information and infer likely characteristics based on its structure.

Table 1: Known and Predicted Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Comment |

| Molecular Formula | C₉H₁₈ClN | [10] |

| Molecular Weight | 175.70 g/mol | [10] |

| Appearance | Solid (predicted) | As a hydrochloride salt. |

| Melting Point | 147 °C | [11] |

| pKa (predicted) | 9.5 - 10.5 | Predicted based on the pKa of cyclohexylamine (~10.6)[12] and the electron-withdrawing nature of the cyclopropyl group. An experimental determination is highly recommended. |

| LogP (computed) | 2.49 | [10] This value is for the free base and suggests moderate lipophilicity. The hydrochloride salt will be significantly more hydrophilic. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [10] Indicates good potential for membrane permeability. |

The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[4] The moderately lipophilic nature of the dual-ring structure (cyclohexane and cyclopropane) coupled with the ionizable amine makes its solubility highly dependent on the pH of the medium.

Theoretical Framework for Solubility

Aqueous Solubility and the Henderson-Hasselbalch Equation

For an amine hydrochloride salt, solubility in aqueous media is intrinsically linked to pH. The salt will dissociate into the protonated amine (BH⁺) and a chloride ion (Cl⁻). The protonated amine can then exist in equilibrium with its free base form (B):

BH⁺ ⇌ B + H⁺

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form:

S_total = [B] + [BH⁺]

Using the Henderson-Hasselbalch equation, we can predict the pH-solubility profile. For a basic compound, the total solubility (S_pH) at a pH below the pKa will be significantly higher than the intrinsic solubility of the free base (S₀).

The Common Ion Effect

In solutions containing a high concentration of chloride ions, such as in the stomach (approximated by 0.1 M HCl), the solubility of the hydrochloride salt may be suppressed.[13][14] This is due to Le Châtelier's principle, where the excess chloride ions shift the equilibrium towards the solid salt form, reducing the overall solubility.

Impact of Co-solvents and Organic Solvents

The solubility of this compound in non-aqueous or mixed-aqueous systems is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the charged amine hydrochloride and the nonpolar hydrocarbon portions of the molecule, often leading to good solubility.[15]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are also generally good solvents for salts due to their high polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The hydrochloride salt is expected to have very low solubility in these solvents due to its ionic nature.[5]

Co-solvents like ethanol, propylene glycol, or PEG 400 are often used in formulations to increase the solubility of poorly water-soluble drugs.[16] They work by reducing the polarity of the aqueous medium, which can better accommodate the lipophilic regions of the drug molecule.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[1][17][18]

-

Thermodynamic Solubility: The true equilibrium solubility, measured when a saturated solution is in equilibrium with the solid drug. The shake-flask method is the gold standard for this determination.[17][18]

-

Kinetic Solubility: A measure of how much of a compound, initially dissolved in an organic solvent (typically DMSO), can remain in an aqueous buffer before precipitating. It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is commonly used in high-throughput screening (HTS).[2]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Methanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

-

pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared.

-

pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.

Data Presentation:

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | pH (initial) | pH (final) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | ~6-7 | |||

| 0.1 M HCl | 25 | 1.0 | |||

| PBS | 25 | 7.4 | |||

| Ethanol | 25 | N/A | N/A | ||

| Methanol | 25 | N/A | N/A | ||

| 20% Ethanol (aq) | 25 | ~7 |

Protocol 2: Kinetic Solubility Determination via High-Throughput Screening (HTS)

This method is suitable for early-stage discovery when compound availability is limited and rapid screening is required.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry, or an HPLC/LC-MS system

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM, with a final DMSO concentration of 2%).

-

Incubation: Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed in each well using a nephelometer (light scattering). The concentration at which a significant increase in signal is observed is the kinetic solubility limit.

-

Quantification (Alternative): Alternatively, filter the plate to remove precipitated compound. The filtrate can then be analyzed by HPLC-UV or LC-MS/MS to quantify the amount of compound remaining in solution.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful execution.

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Conclusion and Forward Look

References

-

Anderko, A. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. Available at: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. Available at: [Link]

-

Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]

-

Jarho, P., et al. (1996). Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. Life Sciences, 58(10), PL181-5. Available at: [Link]

-

Cheméo. Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Available at: [Link]

-

ChemBK. Cyclopropylamine. Available at: [Link]

-

PubChem. Cyclopropylamine. Available at: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

-

Solubility of Things. Cyclohexylamine. Available at: [Link]

-

Kumar, L., & Kumar, V. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(15), 2797. Available at: [Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie, 72(3), 436-441. Available at: [Link]

-

Gering, K., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Available at: [Link]

-

Oliveira, R. G. (2017). Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

-

ScienceMadness Discussion Board. (2006). solubility of inorganic salts in organic solvents!!. Available at: [Link]

-

Nagu, M., Panda, S. K., & Alanazi, N. M. (2019). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

-

PubChem. N-Cyclopropylcyclohexanamine. Available at: [Link]

-

Wikipedia. Cyclohexylamine. Available at: [Link]

-

LookChem. Cas 874-64-6,N-cyclohexyl-N-cyclopropylamine hydrochloride. Available at: [Link]

-

ChemBK. Cyclohexylamine hydrochloride. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

PubChem. Cyclohexylamine hydrochloride. Available at: [Link]

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Sciencemadness Discussion Board - solubility of inorganic salts in organic solvents!! - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. chemscene.com [chemscene.com]

- 11. lookchem.com [lookchem.com]

- 12. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Item - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare [acs.figshare.com]

- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

Theoretical Framework for the Analysis of N-Cyclopropylcyclohexanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the study of N-cyclopropylcyclohexanamine hydrochloride. In the absence of extensive empirical data for this specific molecule, this document synthesizes established theoretical and spectroscopic principles from analogous structures, namely cyclopropylamines and cyclohexanamine derivatives. It serves as a robust roadmap for researchers, scientists, and drug development professionals, outlining methodologies for in-silico modeling, spectroscopic characterization, and exploring potential therapeutic applications. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

This compound presents an intriguing molecular architecture, combining the rigid, strained cyclopropyl group with the conformationally flexible cyclohexyl moiety, protonated at the secondary amine. While specific experimental data for this compound is sparse in public literature, its structural motifs are well-characterized in various contexts. The cyclopropylamine functional group is a recognized pharmacophore, known to influence the metabolic stability and binding affinity of drug candidates.[1][2] This guide will, therefore, extrapolate from foundational knowledge of these components to propose a thorough analytical strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874-64-6 | [3] |

| Molecular Formula | C₉H₁₈ClN | [3] |

| Molecular Weight | 175.70 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

| LogP | 2.4929 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

Molecular Modeling and Conformational Analysis

Understanding the three-dimensional structure and conformational landscape of this compound is paramount to predicting its reactivity and biological activity. The interplay between the chair-boat conformations of the cyclohexane ring, the orientation of the cyclopropyl group, and the protonated amine dictates the molecule's overall shape and electronic properties.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the recommended in-silico method for these investigations due to its excellent balance of computational cost and accuracy for organic molecules. Specifically, the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), has been shown to provide reliable results for the molecular structure and vibrational frequencies of related compounds like cyclopropylamine.[4][5]

Conformational Search and Energy Minimization

A systematic conformational search is the critical first step. This involves rotating the single bonds connecting the cyclopropyl and cyclohexyl groups to the nitrogen atom to identify all potential low-energy conformers. The cyclohexane ring itself can exist in chair, twist-boat, and boat conformations, with the chair conformation being the most stable.[6] For each of these, the N-cyclopropyl group can be in either an axial or equatorial position, leading to a variety of possible stereoisomers.

The rationale for this extensive search is that the global minimum energy conformation may not be the biologically active one. Understanding the relative energies of different conformers is crucial for predicting binding affinities to biological targets.

Caption: Proposed workflow for conformational analysis.

Proposed Experimental Protocol: DFT Calculation

-

Structure Building: Construct the initial 3D structure of this compound in a molecular modeling software.

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

DFT Optimization: For each identified conformer, perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory.

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Energy Analysis: Compare the relative electronic energies of all stable conformers to determine the global minimum and the population of each conformer at a given temperature using Boltzmann statistics.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound. The following sections outline the expected spectral features based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy will provide key information about the functional groups present. As a secondary amine hydrochloride, the most characteristic feature will be the N-H stretching vibrations.

-

N-H Stretch: A broad and strong absorption is expected in the region of 2700-3000 cm⁻¹, characteristic of the N-H⁺ group in a secondary amine salt.[7][8] This broadness is due to hydrogen bonding with the chloride counter-ion.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

-

N-H Bend: An N-H⁺ bending vibration is anticipated in the 1560-1620 cm⁻¹ region.[9][10]

-

C-N Stretch: The C-N stretching vibration will likely be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will be crucial for determining the precise connectivity and stereochemistry of the molecule.

-

¹H NMR:

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being dependent on the solvent and concentration.

-

Cyclohexyl Protons: A complex series of multiplets will be observed for the cyclohexyl protons, typically in the range of 1.0-3.5 ppm. The chemical shifts and coupling constants of the axial and equatorial protons will be distinct.

-

Cyclopropyl Protons: The cyclopropyl protons will appear as a set of multiplets in the upfield region, generally between 0.2 and 1.0 ppm, due to the shielding effect of the ring current.

-

-

¹³C NMR:

-

Cyclohexyl Carbons: The signals for the cyclohexyl carbons are expected in the aliphatic region, typically between 20 and 50 ppm.

-

Cyclopropyl Carbons: The cyclopropyl carbons will also resonate in the upfield region, generally between 5 and 20 ppm.

-

C-N Carbon: The carbon atom of the cyclohexyl ring attached to the nitrogen will be deshielded and appear further downfield.

-

Proposed Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Caption: Integrated approach for spectroscopic analysis.

Potential Applications in Drug Development